

Unveiling AEG-41174: A Targeted Approach to Hematological Malignancies

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Compound of Interest		
Compound Name:	AEG-41174	
Cat. No.:	B1192128	Get Quote

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This technical guide provides a comprehensive overview of the available information on **AEG-41174**, a novel small molecule tyrosine kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanism of action of this compound. Due to the limited publicly available data on **AEG-41174**, this guide summarizes its known characteristics and provides a conceptual framework for its targeted pathways.

Executive Summary

AEG-41174 is identified as a novel, non-ATP competitive small molecule inhibitor of tyrosine kinases.[1] Its primary molecular targets have been cited as Janus kinase 2 (JAK2) and the Bcr-Abl fusion protein.[1] The compound has been investigated in a Phase I clinical trial for the treatment of hematological malignancies.[1] Beyond its kinase inhibition, **AEG-41174** is also described as an apoptosis stimulant.[2]

Please Note: Detailed quantitative data, such as IC50 or binding affinity values, and specific experimental protocols from preclinical or clinical studies on **AEG-41174** are not extensively available in the public domain. The following sections are based on the available information and general knowledge of the targeted signaling pathways.

Target Kinases and Signaling Pathways



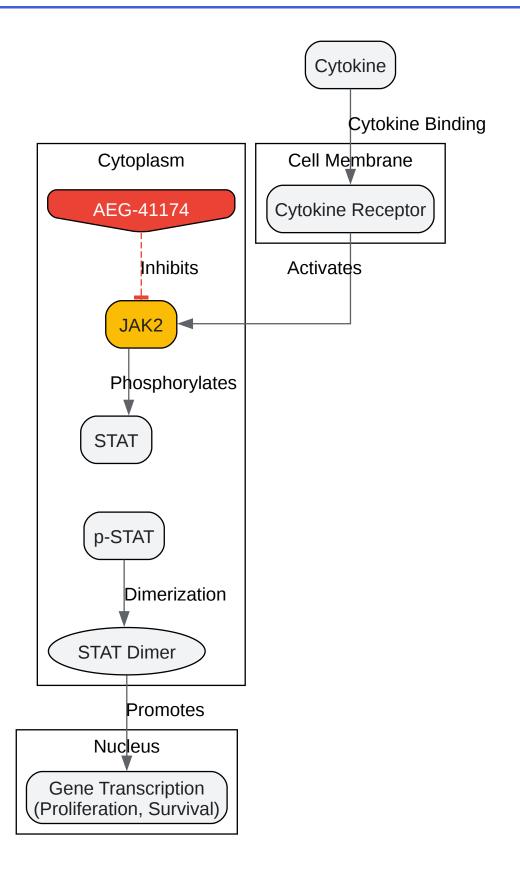
AEG-41174's therapeutic potential stems from its inhibition of two key kinases implicated in the pathogenesis of various blood cancers: JAK2 and Bcr-Abl.

JAK2 and the **JAK/STAT** Pathway

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are central components of the JAK/STAT signaling pathway. This pathway is crucial for the regulation of hematopoiesis and immune responses, transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they modulate gene transcription.

In many myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential thrombocythemia, mutations in the JAK2 gene lead to constitutive activation of the JAK/STAT pathway. This results in uncontrolled cell proliferation and survival. By targeting JAK2, **AEG-41174** is postulated to inhibit this aberrant signaling, thereby controlling the proliferation of malignant cells.





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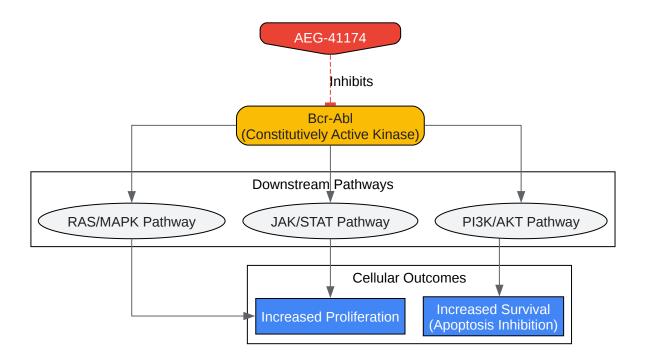
Caption: Conceptual diagram of the JAK/STAT signaling pathway and the inhibitory action of **AEG-41174** on JAK2.

Bcr-Abl and Chronic Myeloid Leukemia (CML)

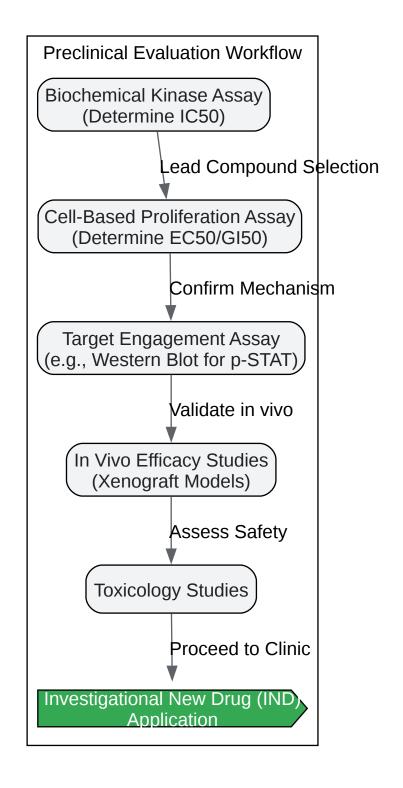
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It arises from a chromosomal translocation known as the Philadelphia chromosome. Bcr-Abl drives the malignant transformation of hematopoietic stem cells by activating a multitude of downstream signaling pathways, including those involved in cell proliferation (e.g., RAS/MAPK) and survival (e.g., PI3K/AKT).

As a Bcr-Abl inhibitor, **AEG-41174** is designed to block the kinase activity of this oncoprotein, thereby shutting down the downstream signals that promote the growth and survival of CML cells. The non-ATP competitive nature of **AEG-41174** suggests a mechanism of action that may be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[1]









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References

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- 2. Venetoclax-obinutuzumab for previously untreated chronic lymphocytic leukemia: 6-year results of the randomized phase 3 CLL14 study PubMed [pubmed.ncbi.nlm.nih.gov]
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